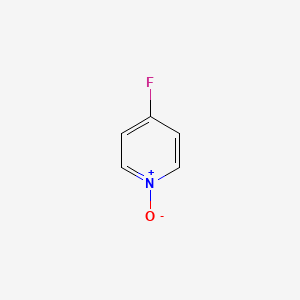

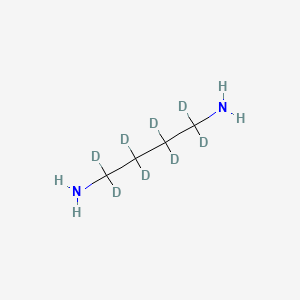

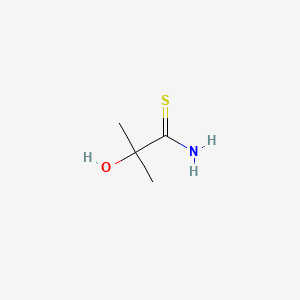

![molecular formula C6H8N2O B569796 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 1378606-06-4](/img/structure/B569796.png)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” is a chemical compound that has been studied for its potential applications in various fields. It belongs to a class of compounds known as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .

Synthesis Analysis

The synthesis of “6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” and its derivatives has been a subject of research. For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .Physical And Chemical Properties Analysis

The compound “6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” is a solid at room temperature . Its molecular weight is 124.14 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol”:

Anti-Tumor Activity

This compound has shown promise in anti-tumor activity, particularly in inhibiting ATR kinase which is significant in cancer treatment. It has the potential to reduce the phosphorylation level of ATR and its downstream signaling protein, which can be a crucial step in subsequent drug discovery .

AML-Leukemia Cell Line Inhibition

As part of a fragment class, this compound has been expanded using structure-based design to arrive at lead compounds with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .

WDR5 WIN-site Inhibition

The compound has been identified as a potent WDR5 WIN-site inhibitor using fragment-based methods and structure-based design. This is significant for the development of therapeutic agents targeting specific protein-protein interactions .

Ionic Liquid Applications

Ionic liquids are a promising area in material science due to their tunable properties. This compound has been mentioned in the context of ionic liquids, which have applications in carbon dioxide capture, fuel cells, nanoparticle stabilization, and more .

Synthesis of Fused Imidazoles

The compound serves as an intermediate in the synthesis of fused imidazoles. It can be converted to various derivatives which have potential applications in pharmaceuticals and material science .

Synthesis of Nitro Derivatives

Nitration of this compound leads to the synthesis of nitro derivatives which are important in chemical research and could have further applications in drug development and synthesis of complex molecules .

Safety and Hazards

The safety information available indicates that the compound may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXNUSXUUWAEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

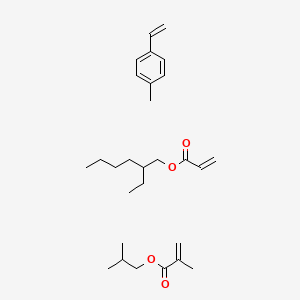

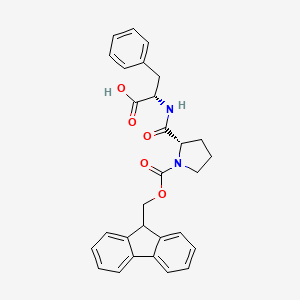

![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)